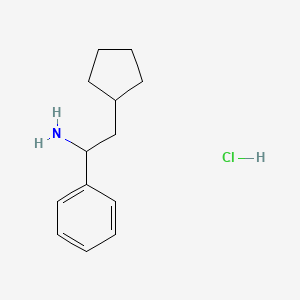

2-Cyclopentyl-1-phenylethan-1-amine hydrochloride

描述

属性

IUPAC Name |

2-cyclopentyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12;/h1-3,8-9,11,13H,4-7,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSNPZMXWJBCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-27-4 | |

| Record name | Benzenemethanamine, α-(cyclopentylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

2-Cyclopentyl-1-phenylethan-1-amine hydrochloride, known for its diverse biological activities, has garnered attention in pharmacological research. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1423024-27-4

- Molecular Formula : C13H17ClN

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : This compound acts as a modulator for various receptors, influencing neurotransmitter systems and cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Biological Activity Overview

Antimicrobial Properties

A study demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its efficacy compared to standard antibiotics, suggesting a potential role in treating infections caused by resistant strains.

Anticancer Activity

Research highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. In vitro assays showed that at specific concentrations, it induced apoptosis in cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Central Nervous System (CNS) Effects

Investigations into the CNS effects revealed that this compound influences dopamine and serotonin pathways. Animal models treated with the compound exhibited altered behavior patterns consistent with anxiolytic effects, warranting further exploration into its use in anxiety and depression therapies.

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Low doses are associated with therapeutic effects while higher doses may lead to toxicity. Toxicological studies suggest a threshold above which adverse effects manifest, emphasizing the need for careful dosage optimization in clinical settings.

Future Directions

Given the promising biological activities of this compound, future research should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Formulation Development : Creating effective delivery systems to enhance bioavailability.

科学研究应用

Chemical Properties and Structure

The compound features a cyclopentyl ring and a phenylethylamine moiety, contributing to its diverse reactivity and biological interactions. Its structure can be represented by the following SMILES notation: C1CCC(C1)CC(C2=CC=CC=C2)N.Cl .

Neurological Research

Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest its potential as a modulator of mood and cognition, making it a candidate for therapeutic applications in neurology and psychiatry. Ongoing investigations are focused on elucidating its pharmacodynamics and pharmacokinetics, particularly its binding affinity to specific receptors involved in neurological disorders .

Cancer Research

The compound has been identified as a potential inhibitor of the menin-MLL protein-protein interaction, which is significant in the context of acute leukemia. Structure-based drug design efforts have highlighted its role in developing small-molecule inhibitors that target this interaction, offering new avenues for leukemia treatment . Table 1 summarizes key findings related to its inhibitory effects:

| Compound | Binding Affinity (K_i) | Biological Activity |

|---|---|---|

| MIV-6 | 0.25 nM | High potency against menin |

| 39 | 2.7 nM | Effective in MV4;11 cell line inhibition |

| 31 | 0.96 μM | Moderate binding affinity |

Peptide Synthesis

This compound serves as an organic buffer in biochemistry applications, particularly in peptide synthesis. Its high yielding properties make it suitable for facilitating reactions that require precise control over pH levels .

Analytical Chemistry

In analytical chemistry, this compound is utilized for various assays and analyses due to its stability and solubility in organic solvents. Its unique chemical structure allows for specific interactions with biological molecules, aiding in the development of analytical techniques .

Case Study 1: Antidepressant Properties

A study investigating the antidepressant-like effects of various phenylethylamines found that compounds structurally similar to this compound exhibited significant serotonin receptor modulation. This suggests potential use in developing new antidepressant therapies .

Case Study 2: Inhibition of Cancer Cell Growth

Research on menin inhibitors demonstrated that modifications to compounds similar to this compound resulted in enhanced binding affinities and cellular activity against cancer cell lines. This highlights the compound's relevance in cancer therapeutics .

相似化合物的比较

Structural Comparison

The compound belongs to a family of cycloalkyl-substituted phenylethylamine hydrochlorides. Key structural analogs include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| 2-Cyclopentyl-1-phenylethan-1-amine hydrochloride | Cyclopentyl (C₅H₉) | C₁₃H₁₉N·HCl | 225.76 | Not specified | Saturated 5-membered ring; moderate steric bulk |

| 2-Cyclobutyl-1-phenylethanamine hydrochloride | Cyclobutyl (C₄H₇) | C₁₂H₁₇N·HCl | 211.73 | 2197062-46-5 | Smaller 4-membered ring; increased ring strain |

| 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride | Cyclopentenyl (C₅H₇) | C₉H₁₅N·HCl | 185.69 | 2126176-81-4 | Unsaturated ring; potential reactivity at double bond |

| 2-Cyclopropyl-2-phenylethan-1-amine hydrochloride | Cyclopropyl (C₃H₅) | C₁₁H₁₅N·HCl | 197.70 | 1803609-85-9 | Highly strained 3-membered ring; enhanced reactivity |

Key Observations :

- Ring Size and Strain : Smaller rings (e.g., cyclopropyl) introduce higher strain and reactivity, while larger rings (e.g., cyclopentyl) offer greater conformational flexibility .

- Unsaturation : The cyclopentenyl analog () contains a double bond, which may influence π-π interactions or metabolic pathways compared to saturated analogs .

Physicochemical Properties

- Physical State: The cyclopentyl and cyclobutyl analogs are both white solids, as noted for 2-cyclobutyl-1-phenylethanamine hydrochloride .

- Solubility : While explicit data are absent, cyclopentyl’s larger hydrophobic ring likely reduces aqueous solubility compared to cyclopropyl, which has higher polarity due to ring strain .

- Stability : Cyclobutyl derivatives may exhibit lower thermal stability due to ring strain, whereas cyclopentyl’s saturated structure enhances stability under standard conditions .

准备方法

Asymmetric Reductive Amination of Ketones

The asymmetric reductive amination of the corresponding ketone, 2-cyclopentyl-1-phenylethan-1-one, is a direct and efficient route to the target amine. This involves the reaction of the ketone with ammonia or an ammonium salt under hydrogenation conditions using chiral transition metal catalysts.

- Catalysts: Ruthenium-based catalysts, especially those coordinated with chiral phosphine ligands, have shown excellent activity and selectivity for such transformations.

- Reaction Conditions: High-pressure hydrogen atmosphere (up to 50 atm), elevated temperatures (~120°C), and prolonged reaction times (20-24 hours) are typical.

- Work-up: The reaction mixture is treated with hydrochloric acid to form the hydrochloride salt, followed by extraction and purification steps involving ether washes, neutralization, and drying.

| Step | Procedure Details |

|---|---|

| Catalyst Preparation | Ru(OAc)2 with chiral phosphine ligands (0.5 mol%) |

| Substrate | 2-cyclopentyl-1-phenylethan-1-one (1 mmol) |

| Solvent | Trifluoroethanol (2 mL) |

| Hydrogen Pressure | 50 atm (after flushing with 10 atm thrice) |

| Temperature | 120°C |

| Reaction Time | 20-24 hours |

| Post-reaction Treatment | Addition of 6 M HCl (3 mL), heating at 80°C for 6 hours |

| Purification | Ether washes, neutralization to pH 10 with 4 M NaOH, ether extraction, drying over anhydrous sodium sulfate, vacuum drying |

This method yields the chiral amine hydrochloride with yields around 80-90% and enantiomeric excesses up to 90% or higher, depending on ligand and catalyst optimization.

Biocatalytic Cascade Synthesis

Biocatalytic cascades employing engineered enzymes offer an alternative green and selective approach for chiral amine synthesis.

- Enzymes Used: Engineered tryptophan decarboxylases and other aminotransferases can be tailored to accept substrates like 2-cyclopentyl-1-phenylethan-1-one or related precursors.

- Advantages: High regio- and stereoselectivity, mild reaction conditions, and reduced environmental impact.

- Challenges: Substrate specificity and enzyme stability can limit scope; however, directed evolution and substrate multiplexed screening (SUMS) methods have improved enzyme promiscuity and efficiency.

While direct reports on this exact compound are limited, the methodology is applicable and promising for its preparation.

Comparative Analysis of Preparation Methods

| Method | Catalyst/System | Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|---|

| Asymmetric Reductive Amination | Ru(OAc)2 + chiral phosphine ligands | 50 atm H2, 120°C, 20-24 h | 81-91 | 82-95 | Well-established, scalable, high ee |

| Biocatalytic Cascade | Engineered decarboxylases/aminotransferases | Ambient temperature, aqueous | Variable | High (up to >90) | Environmentally friendly, substrate-dependent |

Detailed Research Findings and Notes

- Ruthenium-catalyzed asymmetric hydrogenation of imines derived from ketones is a robust method for chiral amine synthesis, with various chiral ligands modulating enantioselectivity and yield.

- The use of trifluoroethanol as solvent enhances catalyst activity and selectivity in reductive amination reactions.

- Post-reaction acid treatment is critical to obtain the hydrochloride salt of the amine, improving stability and facilitating purification.

- Biocatalytic methods, although less reported for this specific amine, are rapidly evolving and offer complementary approaches to traditional metal-catalyzed methods.

- Optimization of reaction parameters such as hydrogen pressure, temperature, catalyst loading, and ligand structure is essential for maximizing yield and stereoselectivity.

常见问题

Q. What are the recommended synthetic routes for 2-cyclopentyl-1-phenylethan-1-amine hydrochloride, and how can intermediates be characterized?

A multi-step synthesis approach is typically employed, starting with cyclopentyl and phenyl precursors. Key steps may include reductive amination or nucleophilic substitution, followed by hydrochloride salt formation. Intermediates should be characterized using ¹H/¹³C NMR (to confirm structural motifs like the cyclopentyl and phenyl groups) and mass spectrometry (to verify molecular weight). For reaction optimization, AI-driven retrosynthesis tools (e.g., PubChem’s Template_relevance models) can predict feasible routes by leveraging databases like Reaxys and Pistachio .

Q. What safety protocols are critical during handling of this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use P95 respirators if aerosolization is possible .

- Engineering Controls : Conduct reactions in a fume hood with negative pressure to prevent vapor exposure .

- Waste Disposal : Segregate halogenated waste (due to the hydrochloride moiety) and neutralize residual amine under controlled conditions .

Q. How can the purity of this compound be validated?

Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity. Confirm via ion chromatography for chloride content and differential scanning calorimetry (DSC) to verify melting point consistency. Cross-reference with certified reference standards from suppliers like LGC Limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar amines?

Discrepancies often arise from stereochemical or conformational differences. Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) or databases like PubChem. For chiral centers, employ chiral HPLC or X-ray crystallography .

Q. What strategies mitigate instability of this compound under varying pH and temperature?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS to identify byproducts (e.g., cyclopentyl ring oxidation). Stabilize formulations by adjusting pH to 4–6 and storing at 2–8°C in amber glass to prevent photodegradation .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

Implement quality-by-design (QbD) principles:

- Risk Assessment : Identify critical parameters (e.g., reaction temperature, solvent purity) using fishbone diagrams.

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation.

- Impurity Identification : Isolate impurities via preparative HPLC and characterize using high-resolution mass spectrometry (HRMS) and NMR .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Receptor Binding Assays : Screen for affinity to adrenergic or dopaminergic receptors using radiolabeled ligands.

- Enzyme Inhibition Studies : Test activity against monoamine oxidases (MAOs) via fluorometric assays.

- Cell-Based Models : Use SH-SY5Y neuroblastoma cells to assess neurotoxicity or uptake mechanisms .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between computational and experimental logP values?

- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Computational Refinement : Use consensus models (e.g., XLogP3, ALogPS) that account for cyclopentyl hydrophobicity and amine ionization. Cross-validate with PubChem’s predicted properties .

Q. What analytical techniques differentiate this compound from its positional isomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。